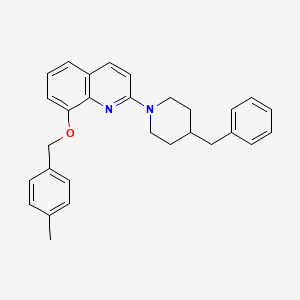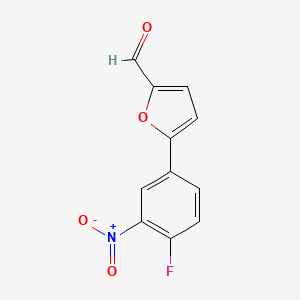
5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-Fluoro-3-nitrophenyl)furan-2-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and materials science. This compound is also known as FNPF and has a molecular formula of C11H6FN2O4.
Applications De Recherche Scientifique
Thermodynamic Properties
A study by Dibrivnyi et al. (2015) explored the thermodynamic properties of isomers of 5-(nitrophenyl)furan-2-carbaldehyde, including those with nitro groups at different positions on the phenyl ring. The study determined the temperature dependence of saturated vapor pressure using Knudsen’s effusion method and calculated standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation. This research contributes to the optimization processes of synthesis, purification, and application of these compounds (Dibrivnyi et al., 2015).
Green Chemistry and Catalysis
Karinen, Vilonen, and Niemelä (2011) discussed the production of furfurals, including furan-2-carbaldehyde derivatives, through heterogeneously catalyzed processes. These processes are more environmentally friendly, producing less waste and facilitating easier catalyst recovery. This work emphasizes the importance of finding water-tolerant solid acid catalysts for the efficient production of furfurals (Karinen et al., 2011).
Antimicrobial Activities
Research on the synthesis and evaluation of antimicrobial activities of new functional derivatives of furan-2-carbaldehydes, including those with a nitrophenyl group, has shown promising results against strains of bacteria and fungi. These studies substantiate the potential of furan-2-carbaldehyde derivatives in the development of new antimicrobial agents, highlighting their role in addressing global health challenges related to infectious diseases (Biointerface Research in Applied Chemistry, 2021).
Neuroprotective Activities
Li et al. (2016) identified new compounds from Gastrodia elata with neuroprotective activities, indicating the potential of furan-2-carbaldehyde derivatives in treating neurodegenerative diseases. These compounds showed significant protective effects against induced cell damage, suggesting their utility in developing drugs for oxidative stress-induced toxicity and related conditions (Li et al., 2016).
Photocatalytic Applications
Yu et al. (2018) utilized furan-2-carbaldehydes as C1 building blocks in the synthesis of quinazolin-4(3H)-ones via a ligand-free photocatalytic C–C bond cleavage. This innovative approach underscores the value of furan-2-carbaldehyde derivatives in green chemistry, enabling the synthesis of bioactive molecules through environmentally benign processes (Yu et al., 2018).
Mécanisme D'action
Target of Action
Similar compounds, such as 5-phenyl-furan-2-carboxylic acids, have been found to target iron acquisition in mycobacterial species .
Mode of Action
It’s worth noting that similar compounds, like 5-phenyl-furan-2-carboxylic acids, have been found to interfere with iron homeostasis . This interference could potentially disrupt a variety of processes that rely on iron as a cofactor .
Result of Action
Based on the potential disruption of iron homeostasis, it could potentially inhibit the growth of mycobacterial species by depriving them of the iron necessary for various biochemical processes .
Propriétés
IUPAC Name |
5-(4-fluoro-3-nitrophenyl)furan-2-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6FNO4/c12-9-3-1-7(5-10(9)13(15)16)11-4-2-8(6-14)17-11/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGNGASNRZFGUNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC=C(O2)C=O)[N+](=O)[O-])F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

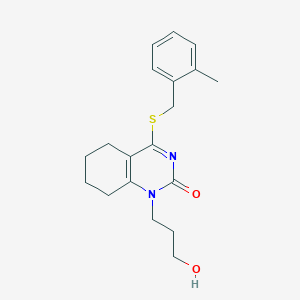
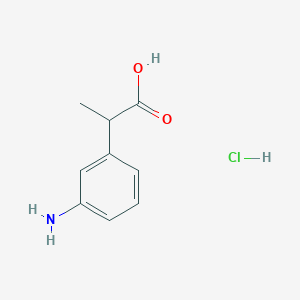

![(2E)-3-[(2-fluorophenyl)carbamoyl]prop-2-enoic acid](/img/no-structure.png)
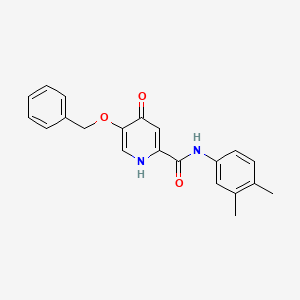
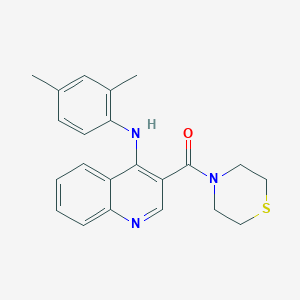
![2-(3-chlorobenzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2996105.png)
![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-phenethyl-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B2996109.png)

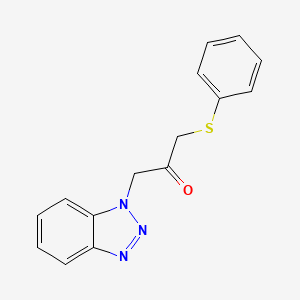
![Ethyl 2-(methylsulfanyl)-4-{3-[(2-thienylcarbonyl)amino]phenoxy}-5-pyrimidinecarboxylate](/img/structure/B2996114.png)
![2-cyano-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B2996116.png)
![2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidin-3-ylidene)propanoic acid](/img/structure/B2996117.png)
